molecular formula C11H15ClFN3O B12219154 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine

Cat. No.: B12219154
M. Wt: 259.71 g/mol
InChI Key: NXBPXSJUDRQVJI-UHFFFAOYSA-N
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Description

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine is a synthetic organic compound that features a pyrazole ring substituted with an ethyl group and a fluorine atom, as well as a furan ring attached to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1-ethyl-5-fluoro-1H-pyrazole, which can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with a suitable leaving group on the pyrazole ring.

    Formation of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(1-ethyl-5-chloro-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine: Similar structure but with a chlorine atom instead of fluorine.

    1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine: Similar structure but with a thiophene ring instead of a furan ring.

    1-(1-methyl-5-fluoro-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

The uniqueness of 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine lies in its specific combination of substituents, which may confer distinct chemical and biological properties. The presence of the fluorine atom can influence the compound’s reactivity and stability, while the furan ring may enhance its binding interactions with biological targets.

Properties

Molecular Formula

C11H15ClFN3O

Molecular Weight

259.71 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H14FN3O.ClH/c1-2-15-11(12)9(7-14-15)6-13-8-10-4-3-5-16-10;/h3-5,7,13H,2,6,8H2,1H3;1H

InChI Key

NXBPXSJUDRQVJI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCC2=CC=CO2)F.Cl

Origin of Product

United States

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